benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate
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Description
Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate is a chemical compound with the molecular formula C22H19ClN2O3 . It has a molecular weight of 394.86 .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroanalytical data such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Chemical Properties and Reactions
- Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate has been identified as a compound exhibiting ambidentate properties. This means that it can react at multiple sites. For instance, the benzylation of a related compound, 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole, specifically occurs at the N(1) atom, as demonstrated through NMR spectroscopy (Ivanova et al., 2005).
Synthetic Applications
- This compound has been used in the synthesis of N-protected allylic amines from allyl ethers, showcasing its utility in the formation of specialized organic compounds (Kim et al., 2001).
Potential in Medicinal Chemistry
- Carbamoyl moieties, similar to those in this compound, have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. These studies have found that O-aromatic (thio)carbamates exhibit weak to moderate inhibition of both cholinesterases, with certain derivatives showing distinct selectivity for BChE (Krátký et al., 2016).
Applications in Polymer Chemistry
- In the field of polymer chemistry, N-aryl methacrylatoethyl carbamate monomers, which are structurally similar to this compound, have been prepared and used in homopolymerization and copolymerization. These processes are critical for developing new materials with specific properties (Krishnan et al., 1992).
Role in Catalytic Processes
- This compound and related compounds have been involved in catalytic processes like the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This type of catalytic process is significant for creating complex organic molecules with high specificity (Zhang et al., 2006).
Properties
IUPAC Name |
benzyl N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)25-21(26)18-8-6-16(7-9-18)14-24-22(27)28-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISGVPUMTNOHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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